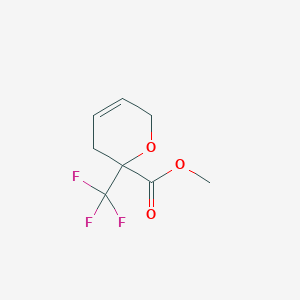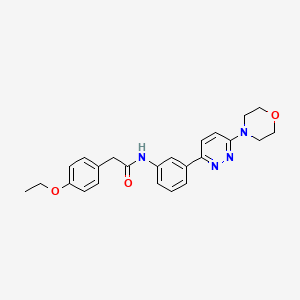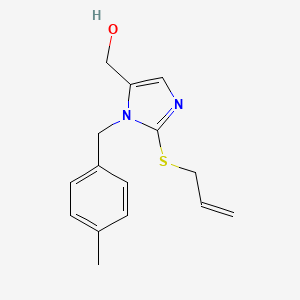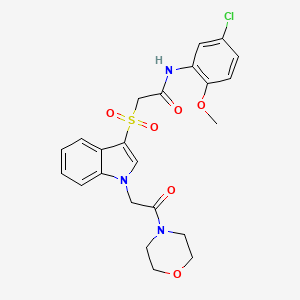
methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyran, which is a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms. The “2-(trifluoromethyl)” indicates the presence of a trifluoromethyl group (-CF3) attached to the second carbon in the ring. The “3,6-dihydro” suggests that there are two hydrogen atoms attached to the third and sixth carbons in the ring. The “2-carboxylate” indicates the presence of a carboxylate group (-COO-) also attached to the second carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyran ring, followed by the introduction of the trifluoromethyl and carboxylate groups. Trifluoromethyl groups are often introduced using reagents like Ruppert–Prakash reagent (CF3SiMe3) or Umemoto’s reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered pyran ring, with the trifluoromethyl and carboxylate groups attached to the second carbon. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
The trifluoromethyl group is electron-withdrawing, which means it would likely make the compound more reactive towards nucleophiles. The carboxylate group could potentially engage in various reactions, such as esterification or amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity and potentially its boiling point .科学的研究の応用
Medicinal Chemistry and Drug Development
- TFM-pyran derivatives have attracted attention due to their potential as pharmacologically active compounds. Researchers explore their use in drug design, especially for diseases where fluorine-containing molecules exhibit enhanced bioactivity .
Organic Synthesis and Catalysis
- Researchers have employed TFM-pyran in transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling, where it serves as an organoboron reagent . This reaction enables the formation of C–C bonds, crucial for drug synthesis and materials science.
Materials Science and Polymer Chemistry
- Poly(TFM-pyran) can be used in acrylic protective coatings, benefiting from its chemical inertness and wear resistance .
Bioorganic Chemistry and Peptide Mimetics
作用機序
Target of Action
Compounds with trifluoromethyl groups are often used in the development of drugs due to their unique physicochemical properties . For instance, they have been used in the development of drugs targeting the synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .
Mode of Action
Compounds with trifluoromethyl groups are known to participate in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, they have been used in the development of drugs targeting the SV2A, which is ubiquitously expressed in the brain and plays a regulatory role in synaptic plasticity .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, showed high brain and spinal cord uptake in mice, peaking at 15 min with an average suv value of 38 ± 04 and 20 ± 02 respectively . The highest ratio of spinal cord/blood and brain/blood in mice was 18 ± 2.6 and 40 ± 4.2 respectively at 60 min .
Result of Action
For instance, they have been used in the development of drugs targeting the SV2A, which plays a regulatory role in synaptic plasticity .
Action Environment
For instance, the Suzuki–Miyaura (SM) cross-coupling reactions in which these compounds participate are known to be influenced by reaction conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRVOHRDESZIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![6-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2765156.png)
![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B2765157.png)
![N-(5-chloro-2-methylphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2765158.png)

![1-((4-fluorobenzyl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2765161.png)


methanamine](/img/structure/B2765168.png)


![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2765173.png)
![2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2765174.png)